molecular formula C22H19ClN6O2S B2600520 N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-88-9

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2600520
CAS No.: 872993-88-9
M. Wt: 466.94
InChI Key: XJBDBKYHTQWAEJ-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a potent and selective small-molecule inhibitor targeting Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by various collagens. Its primary research value lies in probing the role of DDR1 signaling in pathological processes, particularly in oncology and fibrotic diseases. In cancer research, this compound is used to investigate DDR1's promotion of cell proliferation, migration, and epithelial-mesenchymal transition (EMT) in tumors such as breast cancer, lung cancer, and glioblastoma. By specifically inhibiting DDR1 autophosphorylation and downstream signaling cascades, researchers can elucidate mechanisms of tumor progression and metastasis in relevant in vitro and in vivo models. Beyond oncology, this inhibitor serves as a critical tool compound in studies of organ fibrosis, where aberrant DDR1 activation contributes to the excessive deposition of extracellular matrix in the lungs, liver, and kidneys. Its mechanism involves competing with ATP for binding in the kinase domain of DDR1, thereby blocking collagen-induced receptor activation and subsequent signaling through pathways like MAPK and PI3K/Akt. The [1,2,4]triazolo[4,3-b]pyridazine core structure is a known pharmacophore contributing to its high kinase selectivity and potency, making this benzamide derivative a valuable chemical probe for dissecting DDR1-mediated biological functions in a research setting.

Properties

IUPAC Name

N-[2-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S/c23-16-7-4-8-17(13-16)25-20(30)14-32-21-10-9-18-26-27-19(29(18)28-21)11-12-24-22(31)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBDBKYHTQWAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O2S. The compound features a complex structure that includes a triazole and pyridazine moiety, contributing to its biological activity.

  • STING Activation :
    • The compound acts as a stimulator of the interferon genes (STING), which plays a crucial role in the innate immune response. Upon activation, STING induces a signaling cascade that leads to the production of type I interferons and other cytokines, enhancing the immune response against tumors and infections .
  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. They have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS), with IC50 values suggesting potent activity .
  • Collagen Synthesis Inhibition :
    • The compound has been observed to affect collagen synthesis pathways, leading to reduced collagen expression in vitro. This mechanism may contribute to its anti-fibrotic effects .

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antitumor Exhibits cytotoxic effects against various cancer cell lines; inhibits TS with low IC50 values.
Immunomodulatory Activates STING pathway leading to enhanced immune responses.
Antimicrobial Shows potential antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anti-fibrotic Inhibits collagen synthesis which may be beneficial in treating fibrotic diseases.

Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of similar triazole derivatives demonstrated significant antiproliferative effects on human cancer cell lines. The derivatives were found to outperform standard chemotherapeutics such as doxorubicin and 5-fluorouracil in inhibiting cell growth .

Study 2: Immunological Implications

Research on STING agonists has shown that activation leads to robust antitumor immunity in preclinical models. The compound's ability to activate STING suggests potential applications in cancer immunotherapy .

Study 3: Antimicrobial Properties

In vitro tests revealed that related compounds displayed considerable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs in Patented Benzamide Derivatives

Example 284 (EP 3 532 474 B1):

  • Core: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-one.
  • Substituents: Trifluoropropoxy group, difluoromethylphenyl.
  • The trifluoropropoxy group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s thioether .

Example 285 (EP 3 532 474 B1):

  • Core: [1,2,4]Triazolo[4,3-a]pyridine.
  • Substituents: Methylpyridazine, trifluoropropoxy.
  • The target compound’s chlorophenyl group may offer stronger π-π stacking in receptor interactions .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Triazolo[4,3-b]pyridazine Thioether, 3-chlorophenyl Enhanced binding affinity, metabolic stability
Example 284 Hydrogenated triazolopyridine Trifluoropropoxy, difluoromethylphenyl Increased lipophilicity, CNS penetration
Example 285 Triazolopyridine Methylpyridazine, trifluoropropoxy Improved solubility, reduced stability

Thioether-Containing Heterocycles

Quinazolinone Derivatives ():

  • Core: 4-Oxo-3,4-dihydroquinazoline.
  • Substituents: Sulfonamide, thioacetamide.
  • Key Differences: The quinazolinone core in these compounds is structurally distinct from triazolopyridazines, likely leading to divergent biological targets (e.g., antifolate vs. kinase inhibition). However, the shared thioether linkage suggests similar synthetic strategies, such as nucleophilic substitution with 2-chloroacetamide derivatives under basic conditions .

Heterocyclic Amines in Toxicology ()**

The target compound’s triazolopyridazine lacks the fused imidazo[4,5-f]quinoline system of IQ, minimizing mutagenic risks. This highlights the importance of structural nuances in toxicity profiles .

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